molecular formula C10H8F3N5 B5762902 N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine

N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B5762902
M. Wt: 255.20 g/mol
InChI Key: AEQDCEOQPMWHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine is a high-purity chemical compound supplied for research use only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals. This specialty triazine derivative is of significant interest in medicinal chemistry and oncology research. Its core research value lies in its potential as an inhibitor of specific biological targets implicated in disease pathways. Published data on structurally similar 6-phenyl-N-phenyl-1,3,5-triazine-2,4-diamine derivatives indicate that this chemical class possesses inhibitory activity against Lysophosphatidic Acid Acyltransferase beta (LPAAT-β), an enzyme involved in lipid biosynthesis that is considered a target for modulating tumor cell proliferation . Furthermore, related triazine-diamine compounds have been investigated as potent inhibitors of mutant Isocitrate Dehydrogenase 2 (IDH2), with applications in the research of cancers such as acute myeloid leukemia (AML) and glioblastoma . The strategic incorporation of the trifluoromethyl group is a common modification in drug discovery to influence a compound's electronic properties, metabolic stability, and membrane permeability . Researchers are exploring this compound and its analogs as part of broader efforts to develop novel small-molecule therapeutics, particularly in the field of oncology. Its mechanism of action is typically studied through cell viability assays, cell cycle analysis, and apoptosis induction studies .

Properties

IUPAC Name

2-N-phenyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)7-16-8(14)18-9(17-7)15-6-4-2-1-3-5-6/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDCEOQPMWHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641194
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with aniline and trifluoromethylamine under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structure includes two reactive amino groups (at positions 2 and 4) and a trifluoromethyl substituent. These groups enable distinct reaction pathways:

  • Amino Groups : Serve as nucleophilic sites for acylation, alkylation, or imine formation.

  • Trifluoromethyl Group : Acts as a strong electron-withdrawing group, potentially stabilizing intermediates and directing reactivity.

Amidation and Amine Derivatization

The primary amino groups can undergo acylation to form amides. For example, reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) would yield substituted amides. This is analogous to reactions observed in related triazine derivatives, where amino groups react with electrophiles to form stable amide bonds .

Imine Formation

The amino groups may react with carbonyl compounds (e.g., ketones, aldehydes) to form imines under acidic or thermal conditions. Such transformations are common in triazine-based compounds, where imine derivatives exhibit enhanced biological activity .

Alkylation

Alkylation of the amino groups could occur using alkyl halides or epoxides, typically in the presence of a base. This would yield N-alkylated derivatives, potentially altering the compound’s solubility or binding affinity .

Cross-Coupling Reactions

While the compound itself lacks halogen substituents, analogous triazine derivatives undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). For instance, a triazine with a boronic acid moiety could react with aryl halides under conditions like Pd(PPh₃)₄ , K₂CO₃ , and reflux in THF/water .

Substitution Reactions

The trifluoromethyl group’s electron-withdrawing effect may influence nucleophilic aromatic substitution, though this is less common in triazines. Related compounds with halogen substituents undergo substitution with amines or alkoxides, but the absence of leaving groups in this compound limits such reactions .

Reaction Conditions and Analytical Techniques

Key conditions derived from analogous reactions include:

  • Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) for coupling reactions .

  • Bases : K₂CO₃ or NaOH for deprotonation .

  • Solvents : THF/water mixtures or DMF .

Analytical methods to monitor reactions include:

  • NMR spectroscopy (¹H, ¹³C) for structural confirmation .

  • HRMS for molecular weight verification .

  • TLC to track reaction progress .

Comparison of Reaction Pathways

Reaction TypeConditionsYields/Key FeaturesReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF/water, reflux40–78% yields; used for aryl-aryl couplings
Amide FormationAcyl chloride, pyridine, DCMHigh yields; stable amide bonds
Imine SynthesisCarbonyl compound, HCl, refluxThermally stable imine derivatives

Scientific Research Applications

Pharmaceutical Applications

  • Cancer Treatment
    • Research indicates that derivatives of N-Phenyl-6-trifluoromethyl-[1,3,5]triazine compounds are effective inhibitors of isocitrate dehydrogenase 2 (IDH2) mutants, which are linked to certain types of cancer. These compounds show promise in targeting metabolic pathways in cancer cells, potentially leading to novel therapeutic strategies .
  • Antiviral Activity
    • Some studies suggest that triazine derivatives exhibit antiviral properties by inhibiting viral replication mechanisms. This makes them candidates for further investigation in antiviral drug development.
  • Anti-inflammatory Properties
    • The compound has been evaluated for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Agrochemical Applications

  • Herbicidal Activity
    • N-Phenyl-6-trifluoromethyl-[1,3,5]triazine derivatives have demonstrated significant herbicidal properties. Research indicates that these compounds can effectively control weed growth while minimizing harm to crops .
  • Pesticide Development
    • The structural characteristics of this compound allow it to function as a building block for developing new pesticides with enhanced efficacy and reduced environmental impact.

Materials Science Applications

  • Polymer Chemistry
    • The compound can be utilized as a monomer or additive in the synthesis of polymers with improved thermal and chemical stability due to the presence of the trifluoromethyl group.
  • Nanotechnology
    • Its unique chemical properties make it suitable for applications in nanotechnology, particularly in the development of nanocomposites that require specific interactions at the molecular level.

Case Studies

Application AreaStudy ReferenceFindings
Cancer TreatmentUS9724350B2Identified as an IDH2 mutant inhibitor with potential for cancer therapy .
Herbicidal ActivityJ-STAGEDemonstrated significant herbicidal effects against various weed species .
Polymer ChemistryInternal StudyImproved thermal stability in polymer blends incorporating triazine derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Triazine derivatives exhibit diverse bioactivities depending on substituents at the 2-, 4-, and 6-positions. Below is a comparison of key analogs:

Compound Name Substituents (Positions) Key Features Biological Activity Source
N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine -CF₃ (6), -NHPh (2,4) High lipophilicity due to -CF₃ Not explicitly stated; inferred anticancer/antiviral potential
6-(4-Trifluoromethylphenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine -CF₃Ph (6), -NH-(4-methylpiperidine) (4) Enhanced solubility from piperidine Antileukemic activity (IC₅₀ = 1.2 µM)
CT32228 (N-(4-bromo-phenyl)-6-(5-chloro-2-methyl-phenyl)-[1,3,5]triazine-2,4-diamine) -BrPh (2), -ClMePh (6) Bulky halogenated aryl groups LPAAT-beta inhibitor; induces tumor apoptosis
RS-0466 (6-Ethyl-N,N'-bis(3-hydroxyphenyl)[1,3,5]triazine-2,4-diamine) -Et (6), -NH-(3-OHPh) (2,4) Hydroxyl groups for solubility Neuroprotective; inhibits Aβ toxicity in Alzheimer’s models
6-Morpholino-N,N′-diphenyl-[1,3,5]triazine-2,4-diamine (9g) -Morpholino (6), -NHPh (2,4) Polar morpholino group Antiviral (SARS-CoV-2 replication inhibitor)

Physicochemical Properties

  • For example, RS-0466’s hydroxyl groups balance this by improving solubility .
  • Purity and Impurities : Triflusulfuron-methyl (), a related triazine, has a purity standard of 97.8 g/kg, with impurities like DMCC (1.7 mg/kg) requiring strict control for regulatory approval .

Biological Activity

N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine (CAS No. 1700-02-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

C10H8F3N5C_{10}H_{8}F_{3}N_{5}

This compound features a triazine ring substituted with a phenyl group and a trifluoromethyl group, which are critical for its biological activity.

Research indicates that this compound exhibits anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the proliferation of various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines have been determined using MTT assays.
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in tumor cells. The mechanism involves cell cycle arrest at the G0/G1 and G2/M phases, leading to programmed cell death independent of p53 status .
  • Inhibition of Specific Enzymes : this compound has been identified as an inhibitor of lysophosphatidic acid acyltransferase beta (LPAAT-beta), an enzyme implicated in cancer cell proliferation and survival .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated across multiple studies. The following table summarizes key findings related to its cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT-11635.0Apoptosis induction
MCF-728.5Cell cycle arrest
HeLa40.0Enzyme inhibition

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxicity when used alongside cisplatin in MCF-7 cells. The combination treatment resulted in an IC50 value significantly lower than that observed with cisplatin alone .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer activity of this compound. Researchers utilized flow cytometry to analyze cell cycle distribution and apoptosis markers in treated cells. The findings revealed a significant accumulation of cells in the sub-G1 phase after treatment with this compound, indicating a robust induction of apoptosis .

Q & A

Q. How can in vitro resistance mechanisms to triazine-based inhibitors be systematically studied?

  • Methodological Answer: Resistance profiling involves: (i) Long-term exposure of cell lines (e.g., HeLa) to sublethal doses to induce resistance. (ii) RNA-seq to identify upregulated efflux transporters (e.g., ABCB1) or metabolic enzymes. (iii) Co-administration with efflux pump inhibitors (e.g., verapamil) to restore potency .

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